Pan-Serotype Potency vs. Baicalein
Denv-IN-9 demonstrates low micromolar to submicromolar antiviral activity against all four DENV serotypes and Zika virus, with EC50 values consistently ≤0.88 µM [1]. In contrast, the parent compound baicalein requires 2- to 4-fold higher concentrations to achieve comparable viral suppression (EC50 range: 0.93–4.04 µM) [1]. The tetravalent inhibitor DENV-IN-10, while also pan-serotype, exhibits EC50 values ranging from 0.87 to 1.36 µM, with Denv-IN-9 demonstrating superior potency against DENV1 (0.66 vs. 1.36 µM) and comparable potency against DENV2 (0.88 vs. 0.87 µM) [1].
| Evidence Dimension | Antiviral potency (EC50) across dengue serotypes |
|---|---|
| Target Compound Data | DENV1: 0.66 ± 0.05 µM; DENV2: 0.88 ± 0.14 µM; DENV3: 0.80 ± 0.08 µM; DENV4: 0.80 ± 0.15 µM; ZIKV: 0.72 ± 0.20 µM |
| Comparator Or Baseline | Baicalein: DENV1: 1.40 ± 0.38 µM; DENV2: 4.04 ± 1.37 µM; DENV3: 1.19 ± 0.66 µM; DENV4: 0.93 ± 0.13 µM; ZIKV: 1.58 ± 0.42 µM. DENV-IN-10: DENV1: 1.36 µM; DENV2: 0.87 µM; DENV3: 0.94 µM; DENV4: 0.95 µM |
| Quantified Difference | Denv-IN-9 is 2.1-fold (DENV1), 4.6-fold (DENV2), 1.5-fold (DENV3), 1.2-fold (DENV4), and 2.2-fold (ZIKV) more potent than baicalein; and 2.1-fold more potent against DENV1 vs. DENV-IN-10 |
| Conditions | LLC/MK2 cells infected with indicated viruses, 72 h post-treatment, EC50 determined by plaque reduction or immunostaining |
Why This Matters
Researchers requiring a single tool compound with validated activity across all DENV serotypes and Zika virus can rely on Denv-IN-9 for cross-serotype mechanistic studies, avoiding potency cliffs seen with the parent flavonoid.
- [1] Boonyasuppayakorn S, Saechan V, Pewkliang Y, et al. The 8-bromobaicalein inhibited the replication of dengue, and Zika viruses and targeted the dengue polymerase. Sci Rep. 2023;13:4891. doi:10.1038/s41598-023-32049-x View Source
